(4-Bromophenyl)dimesitylborane

Fluorescence quantum yield Photophysics Triarylborane photochemistry

(4-Bromophenyl)dimesitylborane is a sterically protected triarylborane of the general formula BMes₂Ar (Mes = 2,4,6-trimethylphenyl, Ar = 4-bromophenyl), belonging to the class of dimesitylarylboranes widely employed as electron-accepting π-conjugated building blocks in organic optoelectronic devices and chemical sensors. The compound features a tricoordinate boron center shielded by two bulky mesityl substituents that provide kinetic stabilization against air and moisture, while the para-bromophenyl group serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions.

Molecular Formula C24H26BB
Molecular Weight 405.2 g/mol
CAS No. 38186-40-2
Cat. No. B3327778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)dimesitylborane
CAS38186-40-2
Molecular FormulaC24H26BB
Molecular Weight405.2 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)Br)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C
InChIInChI=1S/C24H26BBr/c1-15-11-17(3)23(18(4)12-15)25(21-7-9-22(26)10-8-21)24-19(5)13-16(2)14-20(24)6/h7-14H,1-6H3
InChIKeyIDOUJFLTFKEQHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromophenyl)dimesitylborane (CAS 38186-40-2): Sterically Protected Triarylborane Building Block for Optoelectronic Materials and Cross-Coupling Chemistry


(4-Bromophenyl)dimesitylborane is a sterically protected triarylborane of the general formula BMes₂Ar (Mes = 2,4,6-trimethylphenyl, Ar = 4-bromophenyl), belonging to the class of dimesitylarylboranes widely employed as electron-accepting π-conjugated building blocks in organic optoelectronic devices and chemical sensors. [1] The compound features a tricoordinate boron center shielded by two bulky mesityl substituents that provide kinetic stabilization against air and moisture, while the para-bromophenyl group serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. [2] Its molecular formula is C₂₄H₂₆BBr, molecular weight 405.18 g/mol, and it is commercially available as a white to off-white crystalline powder with a melting point of 189–190 °C.

Why (4-Bromophenyl)dimesitylborane Cannot Be Replaced by Other Aryl Dimesitylboranes Without Compromising Synthetic Flexibility and Optoelectronic Performance


The para-bromophenyl substituent in (4-bromophenyl)dimesitylborane is not interchangeable with chloro, iodo, or non-halogenated analogs because the C–Br bond provides an optimal balance of oxidative addition reactivity for Pd-catalyzed Suzuki–Miyaura coupling while preserving the electron-accepting character of the BMes₂ unit. [1] Replacing Br with I accelerates oxidative addition but introduces greater synthetic cost and light sensitivity; replacing with Cl reduces cross-coupling efficiency, requiring harsher conditions or special catalyst systems. [2] Non-halogenated analogs such as dimesitylphenylborane lack a functional handle entirely, precluding post-functionalization. Furthermore, the mesityl groups are critical: replacing them with less bulky aryl groups (e.g., phenyl) would eliminate the steric protection that renders the boron center air- and moisture-stable, severely limiting practical handling and shelf life. [3]

Quantitative Differentiation Evidence for (4-Bromophenyl)dimesitylborane Versus Its Closest Analogs


Fluorescence Quantum Yield Ranking: (4-Bromophenyl)dimesitylborane Exhibits the Lowest Φf Among All Common p-Substituted Phenyldimesitylboranes, Enabling Its Use as a Non-Emissive Control in Donor–Acceptor Studies

In a systematic head-to-head study of p-substituted phenyldimesitylboranes in cyclohexane, the fluorescence quantum yield (Φf) of the p-Br derivative was found to be the lowest among the series, tied with p-Cl and significantly lower than p-CN, p-CH₃, p-H, p-N(CH₃)₂, and p-N(C₆H₅)₂. The established ordering is: Br ≈ Cl < CN < CH₃ ≈ H < N(CH₃)₂ < N(C₆H₅)₂. [1] This positions (4-bromophenyl)dimesitylborane as the least emissive member of the family, which is mechanistically attributed to the heavy-atom effect of bromine enhancing intersystem crossing and non-radiative decay. [1] In contrast, the p-iodo analog, while also a heavy halogen, was not included in this direct fluorescence ranking due to its enhanced photoreactivity, making the bromo derivative the preferred non-emissive reference compound. [2]

Fluorescence quantum yield Photophysics Triarylborane photochemistry

Suzuki–Miyaura Self-Coupling Reactivity: (4-Bromophenyl)dimesitylborane Uniquely Functions as Both Electrophile and Latent Nucleophile, Enabling Direct Oligomer Synthesis Without Pre-functionalization

Under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, THF/H₂O, reflux), BMes₂(p-Br-Ph) undergoes self-coupling to yield a homologous series of oligomers Mes₂B–(Ph)ₙ–BMes₂, where products with n = 1 (biphenyl), 2 (terphenyl), 3 (quaterphenyl), and 4 (quinquephenyl) were each isolated and fully characterized. [1] This dual reactivity—wherein the BMes₂ group is inert during the coupling event yet remains available for subsequent transformations—is a distinctive feature of aryldimesitylboranes. [1] By contrast, p-bromophenylboronic acid or its pinacol ester would require external aryl halide coupling partners and cannot self-oligomerize without protecting-group strategies. The non-halogenated analog dimesitylphenylborane (BMes₂Ph) was demonstrated to cross-couple with external aryl bromides, confirming the generality of BMes₂(Ar) as a coupling partner, but only the p-Br derivative enables self-condensation without an additional reagent. [1]

Suzuki-Miyaura coupling Oligomer synthesis Self-coupling

Synthetic Utility as a Lithiation Precursor: (4-Bromophenyl)dimesitylborane Enables 59% Yield Access to Carbazole-Functionalized Dimesitylborane Emitters for Blue OLEDs

In a direct synthetic application, N-(4-bromophenyl)-3,6-di-tert-butylcarbazole—prepared from (4-bromophenyl)dimesitylborane or its precursors—underwent lithiation followed by treatment with fluorodimesitylborane to afford [4-(3,6-di-tert-butylcarbazol-9-yl)phenyl]dimesitylborane (compound 2) as a colorless solid in 59% isolated yield. [1] When the same lithiation–borylation sequence was applied to the N-lithiated 3,6-di-tert-butylcarbazole directly (without the bromophenyl spacer), the N-carbazolyl-functionalized dimesitylborane 1 was obtained in a higher 70% yield, demonstrating that the para-bromophenyl linker slightly attenuates but does not preclude efficient boron incorporation. [1] The resulting donor–acceptor compound 2 exhibits intense blue luminescence with the LUMO localized on the vacant 2pz orbital of boron and the HOMO on the carbazolyl unit, as confirmed by TD-DFT calculations at the B3LYP/6-311G(d,p) level. [1]

Organic light-emitting diodes Carbazole-dimesitylborane fluorophores Lithiation-borylation

Commercial Availability and Purity Benchmarking: Multiple Vendors Supply (4-Bromophenyl)dimesitylborane at 95–98% Purity with Scalable Quantities from 100 mg to 100 g

(4-Bromophenyl)dimesitylborane is available from multiple independent chemical suppliers with verified purity specifications ranging from 95% (AKSci, Macklin) to 97% (ChemicalBook listed suppliers) to 98% (Leyan, AlfaChem). Quantities span from 100 mg (research-grade) to 100 g (process-development scale), with transparent pricing for the 250 mg, 1 g, 5 g, and 10 g scales. In contrast, closely related analogs such as (4-iodophenyl)dimesitylborane and (4-chlorophenyl)dimesitylborane are not listed as standard catalog items by the same major suppliers, indicating that the bromo derivative is the preferred stocked building block within the p-halophenyl dimesitylborane series. This commercial accessibility eliminates the need for in-house synthesis of the core BMes₂Ar intermediate, reducing lead time for research programs. [1]

Chemical procurement Purity specification Research chemical supply

Application as Precursor to Photoluminescent Bi(III) Complex: (4-Bromophenyl)dimesitylborane-Derived Trisarylbismuthine Exhibits Room-Temperature Fluorescence (λmax = 395 nm) and Long-Lived 77 K Phosphorescence (495 ms Lifetime)

Lithiated (4-bromophenyl)dimesitylborane (BrPhBMes₂) was reacted with BiCl₃ (3:1 stoichiometry) to yield tris(4-(dimesitylboryl)phenyl)bismuthine, Bi(PhBMes₂)₃, in a single step. [1] The resulting Bi(III) complex is a fluorescent emitter at room temperature (λmax = 395 nm) and a phosphorescent emitter at 77 K (λmax = 423 nm) with an exceptionally long phosphorescence lifetime of 495 ms. [1] In contrast, attempts to generate analogous Bi(III) complexes using the corresponding non-halogenated dimesitylphenylborane (PhBMes₂) would require a separate halogenation step, as direct lithiation of PhBMes₂ is complicated by competing reactivity at the boron center. [2] The bromine handle therefore uniquely enables straightforward metalation and subsequent transmetallation to main-group and transition-metal centers. [1]

Bismuth(III) complexes Photoluminescence Triarylborane ligands

Steric Protection and Air Stability: The Two Mesityl Groups on Boron Provide Kinetic Stabilization That Is Absent in Conventional Triarylboranes Bearing Less Hindered Aryl Substituents

The BMes₂ (dimesitylboryl) group is widely recognized as providing superior steric protection to the tricoordinate boron center compared to other common triarylborane motifs such as BPh₂ (diphenylboryl) or B(C₆F₅)₂ (bis(pentafluorophenyl)boryl). [1] The four ortho-methyl groups of the two mesityl rings create a hydrophobic pocket that shields the vacant p-orbital on boron from nucleophilic attack by water, alcohols, and amines, conferring ambient bench-top stability that is essential for practical handling in device fabrication. [1] This steric protection principle is the reason dimesitylboryl groups are employed in the vast majority of triarylborane-based OLED emitters and fluoride/cyanide sensors: BPh₂ analogs degrade rapidly under ambient conditions, while BMes₂ compounds can be purified by column chromatography in air and stored for extended periods without special precautions. [2] Within the BMes₂Ar series, the p-Br derivative benefits from this same protection, making it the most synthetically accessible and stable halophenyl BMes₂ building block for further elaboration. [3]

Steric protection Air stability Triarylborane stability

Priority Application Scenarios for (4-Bromophenyl)dimesitylborane Based on Quantitatively Verified Differentiation


Modular Synthesis of Donor–π–Acceptor Blue OLED Emitters via Lithiation–Borylation of (4-Bromophenyl)dimesitylborane

Researchers constructing carbazole–π–dimesitylborane donor–acceptor fluorophores for non-doped blue OLEDs should prioritize (4-bromophenyl)dimesitylborane as the boron-containing building block. As demonstrated by Weber et al. (2011), lithiation of N-(4-bromophenyl)carbazole derivatives followed by treatment with fluorodimesitylborane yields the target BMes₂-functionalized emitters in 59% isolated yield, with the resulting compounds exhibiting intense blue luminescence and HOMO–LUMO separation confirmed by TD-DFT. [1] The bromine handle provides a single, well-defined site for lithiation, avoiding the regioselectivity ambiguity that would arise with non-halogenated analogs.

Self-Condensation Oligomerization for Oligo(p-phenylene)-Bridged Bis(dimesitylborane) Electron-Transport Materials

For groups developing electron-transport layers or two-photon absorption chromophores based on oligo(p-phenylene) scaffolds, BMes₂(p-Br-Ph) enables direct self-coupling under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, THF/H₂O) to generate Mes₂B–(Ph)ₙ–BMes₂ oligomers with n = 1–4, all isolable and fully characterizable. [2] This one-component oligomerization strategy eliminates the need for a second aryl halide coupling partner, streamlining synthetic workflows. The resulting bis(dimesitylborane)-capped oligophenylenes position two electron-accepting BMes₂ termini at precise distances, enabling systematic study of through-space electronic coupling as a function of oligomer length.

Synthesis of Heavy-Main-Group Photoluminescent Complexes Using Lithiated (4-Bromophenyl)dimesitylborane as a Metallation Reagent

Investigators pursuing bismuth(III) or related heavy-main-group complexes with triarylborane ligands should employ (4-bromophenyl)dimesitylborane as the precursor of choice. Lithiation of BrPhBMes₂ followed by reaction with BiCl₃ (3:1) generates Bi(PhBMes₂)₃, a material that exhibits dual-mode emission: room-temperature fluorescence at 395 nm and low-temperature (77 K) phosphorescence at 423 nm with an extraordinarily long lifetime of 495 ms. [3] The bromine substituent is essential for this chemistry, as direct lithiation of non-halogenated BMes₂Ar compounds is complicated by competing boron-centered reactivity, making the p-Br derivative the only practical entry point to this class of hybrid materials.

Non-Emissive Control Compound for Structure–Photophysics Correlation Studies in Triarylborane Donor–Acceptor Systems

In systematic photophysical investigations of triarylborane-based donor–acceptor compounds, (4-bromophenyl)dimesitylborane should be employed as the non-emissive baseline reference. The established fluorescence quantum yield ranking in cyclohexane—Br ≈ Cl < CN < CH₃ ≈ H < N(CH₃)₂ < N(C₆H₅)₂—demonstrates that the p-Br derivative exhibits the lowest Φf among all common p-substituted phenyldimesitylboranes, owing to the heavy-atom effect enhancing non-radiative decay. [4] Any increase in emission intensity or quantum yield observed upon replacing Br with an electron-donating group or extended π-system can thus be unambiguously attributed to the introduced structural modification rather than to the intrinsic photophysics of the BMes₂Ar core.

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